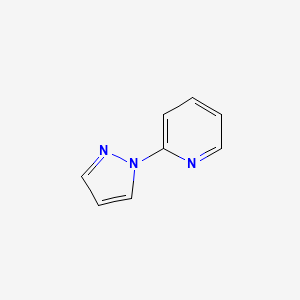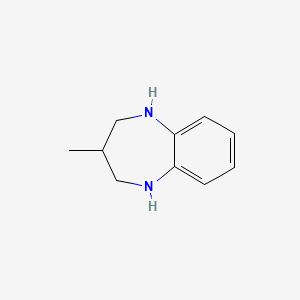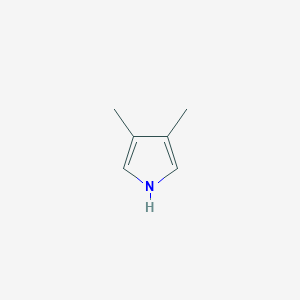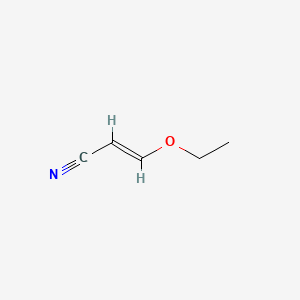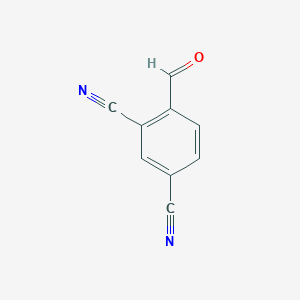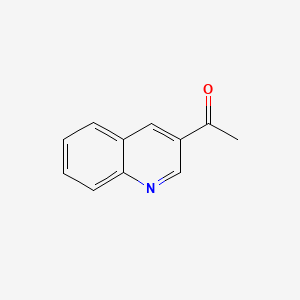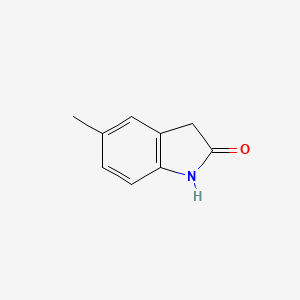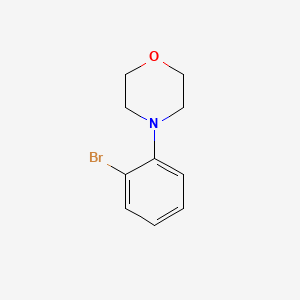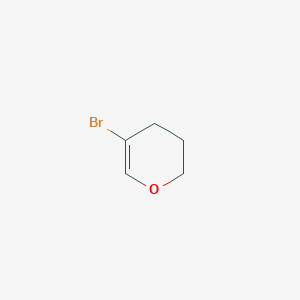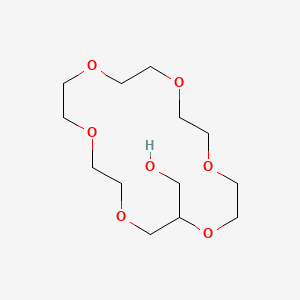
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
Descripción general
Descripción
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, also known as 2-Hydroxymethyl-18-crown-6, is a derivative of 18-Crown-6 ether . It has the empirical formula C13H26O7 . The parent compound, 18-Crown-6, is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane .
Synthesis Analysis
The synthesis of the crown ethers, including 18-Crown-6, led to the awarding of the Nobel Prize in Chemistry to Charles J. Pedersen . This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction is as follows: (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .Molecular Structure Analysis
The molecular structure of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is available as a 2D Mol file or as a computed 3D SD file . Crystallographic analysis reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized 6-fold symmetric geometry usually shown .Chemical Reactions Analysis
Like other crown ethers, 18-crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations (binding constant in methanol: 10^6 M^-1) . The molecule undergoes significant conformational change upon complexation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol include a boiling point of 150 °C/0.5 mmHg (lit.) and a density of 1.174 g/mL at 25 °C (lit.) . The parent compound, 18-Crown-6, has a molar mass of 264.315 g/mol, a density of 1.237 g/cm^3, a melting point of 37 to 40 °C, and a boiling point of 116 °C (0.2 Torr) .Aplicaciones Científicas De Investigación
Complexation Kinetics in Methanol
A study by Yun, Kim, Yang, & Choi (1989) investigated the kinetics of complexation of alkali earth metal ions with 1,4,7,10,13,16-hexaoxacyclooctadecane in methanol. The study applied the Eigen Winkler mechanism to interpret kinetic data, suggesting that the rate-determining step in methanol is the rearrangement of the ligand in the outer sphere ion-dipole pair.
Enthalpies of Solvation
Barannikov, Guseynov, & Vyugin (2004) determined the enthalpies of solution of 1,4,7,10,13,16-hexaoxacyclooctadecane in various solvents, including methanol and water. Their research highlights specific interactions of this compound with water and acetonitrile, providing insights into the compound's solvation properties (Barannikov et al., 2004).
Applications in Gas Chromatography
Qi Su-hua & A. Ping (2006) explored the use of 1,4,7,10,13,16-hexaoxacyclooctadecane as a gas chromatographic stationary phase. Their research indicates its promising properties for chromatographic separation, including appropriate polarities and heat durability (Qi Su-hua & A. Ping, 2006).
Complexation with Metal Ions
Studies have extensively examined the complexation of 1,4,7,10,13,16-hexaoxacyclooctadecane with various metal ions. Research by Dhillon et al. (1997) and Mozaffari et al. (2008) highlights the formation of complexes with metal ions in various solvents, providing valuable data on the stability and nature of these complexes.
Supramolecular Chemistry
In the field of supramolecular chemistry, studies like that by Pickardt & Wischlinsky (1996) have delved into the crystal structure of complexes involving 1,4,7,10,13,16-hexaoxacyclooctadecane, contributing to a deeper understanding of molecular interactions and network formations in crystal engineering.
Electrooxidation Studies
The role of 1,4,7,10,13,16-hexaoxacyclooctadecane in the electrooxidation of ethanol and methanol has been studied by Liu et al. (2016). This research contributes to understanding the catalytic processes in electrochemical reactions, particularly in alcohol oxidation.
Propiedades
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRGASADQCZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990306 | |
| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |
CAS RN |
70069-04-4 | |
| Record name | Hydroxymethyl-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70069-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070069044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)
![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)
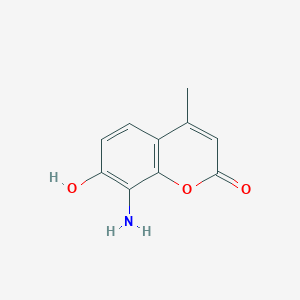

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)
